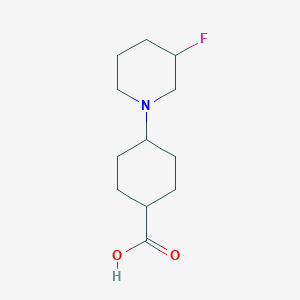

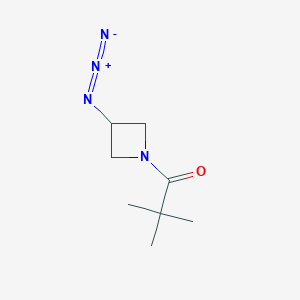

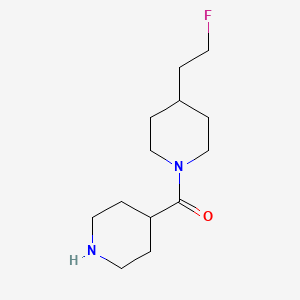

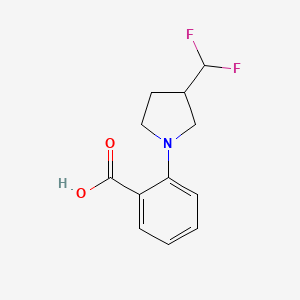

![molecular formula C10H4ClFN2S B1476540 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 2098009-57-3](/img/structure/B1476540.png)

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine

描述

“4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors . The compounds were elongated with the crucial urea insertion to have distal moieties, which increased antiproliferative action .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .科学研究应用

Anticancer Activity

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine: derivatives have shown promise in anticancer research. They have been utilized in the synthesis of compounds with potential cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated higher cytotoxic effects than standard references against breast cancer (MCF-7) and liver cancer (HepG-2) cells .

Tyrosine Kinase Inhibition

These compounds have been evaluated for their ability to inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation. Molecular docking studies have indicated that some derivatives have significant inhibitory activity, which is vital for developing new cancer therapies .

Apoptotic and Autophagic Induction

Research has shown that certain 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine derivatives can induce apoptosis and autophagy in cancer cells. These processes are forms of programmed cell death that can be leveraged to eliminate cancer cells effectively. Some compounds have induced significant early apoptosis in colorectal cancer (HT-29) and liver cancer (HepG-2) cells .

Antimicrobial Applications

Thiophene derivatives, which include the 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine structure, have shown antimicrobial properties. These compounds can be used to develop new antimicrobial agents to combat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

In the field of medicinal chemistry, thiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. This makes them valuable for the development of new drugs that can alleviate pain and reduce inflammation in conditions such as arthritis .

Material Science Applications

Beyond medicinal applications, these compounds have also found use in material science. They have been used in the fabrication of light-emitting diodes (LEDs), showcasing their versatility and importance in developing new materials with specific electronic properties .

Corrosion Inhibition

The derivatives of thiophene have been utilized as inhibitors of corrosion for metals. This application is crucial in protecting industrial equipment and infrastructure from the detrimental effects of corrosion, thereby extending their lifespan and maintaining their structural integrity .

Antihypertensive and Antitumor Activity

Lastly, the 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine derivatives have been associated with antihypertensive and antitumor activities. These properties are significant for developing new therapeutic agents that can manage hypertension and inhibit tumor growth .

作用机制

Thienopyrimidine derivatives have various biological activities. The anticancer effects of thienopyrimidines are through the inhibition of various enzymes and pathways . For instance, protein kinases (PKs) are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

未来方向

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction in this field . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs .

属性

IUPAC Name |

4-chloro-6-fluoro-[1]benzothiolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2S/c11-10-9-7(13-4-14-10)5-2-1-3-6(12)8(5)15-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLXNKPEXNGKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。